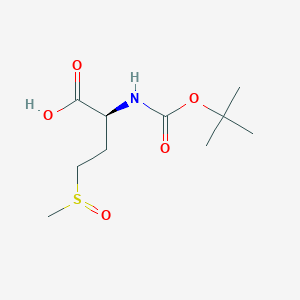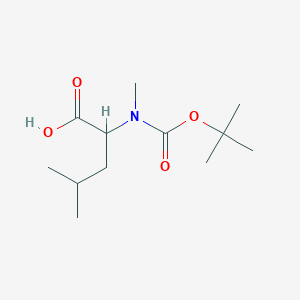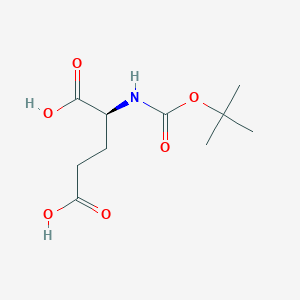
Boc-Glu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-L-glutamic acid: (Boc-Glu-OH) is a derivative of L-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .
Applications De Recherche Scientifique
Chemistry:
- Boc-Glu-OH is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid. It allows for the sequential addition of amino acids to form peptides .
Biology and Medicine:
- In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used as enzyme inhibitors, receptor agonists or antagonists, and in the development of therapeutic agents .
Industry:
- In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
Mécanisme D'action
Target of Action
Boc-Glu-OH, also known as Boc-L-glutamic acid, is primarily used in peptide synthesis . The primary targets of this compound are the amino groups in peptide chains, where it serves as a protecting group .
Mode of Action
this compound interacts with its targets by forming a protective layer around the amino groups in peptide chains . This protective layer prevents unwanted side reactions, such as polymerization and self-coupling, during peptide synthesis . The protection of amino groups is a fundamental step in organic synthesis .
Biochemical Pathways
The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . this compound, being a derivative of glutamic acid, may potentially influence these pathways.
Pharmacokinetics
It is known that this compound is used in peptide synthesis, suggesting that it is likely to be metabolized and eventually excreted after it has served its purpose . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides without unwanted side reactions . By protecting the amino groups in peptide chains, this compound allows for the precise assembly of peptides, which is crucial in biological research and drug development .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of this compound in protecting amino groups . Moreover, the presence of other chemicals in the reaction environment can also impact the action of this compound .
Analyse Biochimique
Biochemical Properties
Boc-Glu-OH plays a significant role in biochemical reactions. It is primarily used in Boc solid-phase peptide synthesis
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role in peptide synthesis. It is used to protect the amino group of glutamic acid during peptide synthesis, preventing unwanted side reactions
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of approximately 110°C and should be stored at temperatures between 2-8°C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of L-glutamic acid: The synthesis of Boc-Glu-OH typically starts with L-glutamic acid. The amino group of L-glutamic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Purification: The product is then purified by recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: Boc-Glu-OH undergoes deprotection reactions where the Boc group is removed.
Coupling Reactions: this compound is commonly used in peptide coupling reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in dioxane.
Coupling: N,N’-diisopropylcarbodiimide (DIC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products:
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl-L-glutamic acid 5-benzyl ester (Boc-Glu-OBzl): Similar to Boc-Glu-OH but with a benzyl ester group instead of a free carboxylic acid.
N-tert-Butoxycarbonyl-L-glutamic acid 5-tert-butyl ester (Boc-Glu-OtBu): Similar to this compound but with a tert-butyl ester group.
N-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH): Similar to this compound but with an aspartic acid backbone.
Uniqueness:
- This compound is unique due to its free carboxylic acid group, which allows for further functionalization and coupling reactions. This makes it a versatile building block in peptide synthesis .
Propriétés
Numéro CAS |
2419-94-5 |
|---|---|
Formule moléculaire |
C10H17NO6 |
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
Clé InChI |
AQTUACKQXJNHFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
Synonymes |
Boc-Glu-OH; 2419-94-5; Boc-L-glutamicacid; N-Boc-L-glutamicAcid; Boc-L-Glu-OH; N-(tert-Butoxycarbonyl)-L-glutamicAcid; AQTUACKQXJNHFQ-LURJTMIESA-N; MFCD00037297; ST50319379; (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioicacid; N-alpha-t-BOC-L-GLUTAMICACID; PubChem12174; AC1MC5LN; (2S)-2-[(tert-butoxy)carbonylamino]pentanedioicacid; KSC207Q7H; 15345_ALDRICH; CHEMBL86706; BOC-L-GLUTAMICACID-OH; SCHEMBL1324835; 15345_FLUKA; CTK1A7873; MolPort-003-926-757; ACT07662; ZINC1576247; n-(tert-butoxycarbonyl)glutamicacid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



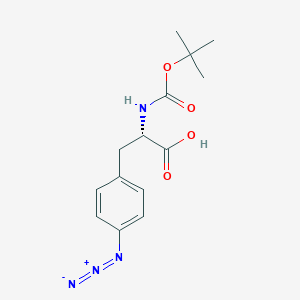

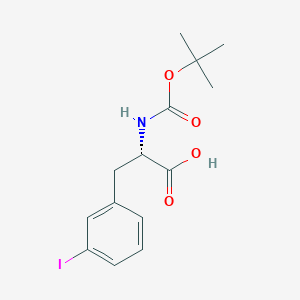


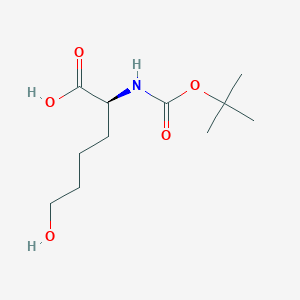
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)

